Silmitasertib sodium
Overview
Description
This compound is known for its high potency and selectivity in inhibiting CK2, a serine/threonine-specific protein kinase that is overexpressed in several types of tumors . CX-4945 sodium salt has shown promise in clinical trials for various cancers, including cholangiocarcinoma and medulloblastoma .
Mechanism of Action
Target of Action
Silmitasertib sodium, also known as CX-4945 Sodium Salt, is a small-molecule inhibitor of protein kinase CK2 . Protein kinase CK2 is a constitutively active serine/threonine-specific protein kinase that is overexpressed in several types of tumors .
Mode of Action
Silmitasertib interacts competitively with the ATP-binding site of CK2 subunit alpha . This interaction leads to the inhibition of CK2, thereby disrupting its normal function .
Biochemical Pathways
The inhibition of CK2 by Silmitasertib leads to the disruption of several downstream signaling pathways, including PI3K/Akt . These pathways play crucial roles in cell survival, growth, and proliferation, and their disruption can lead to the inhibition of tumor growth .
Pharmacokinetics
Preclinical pharmacokinetics studies conducted in mice, rats, and dogs have confirmed that Silmitasertib has satisfactory bioavailability when given orally .
Result of Action
The inhibition of CK2 by Silmitasertib leads to a decrease in the phosphorylation of several cytoskeletal proteins . This can result in the inhibition of solid-tumor growth in a dose-dependent manner . In addition, Silmitasertib has demonstrated potent antiviral activity in SARS-CoV-2 (COVID-19) infected cells .
Action Environment
The efficacy of Silmitasertib can be influenced by various environmental factors. For instance, the overexpression of CK2 in certain types of tumors can enhance the efficacy of Silmitasertib . Additionally, the presence of other drugs, such as DNA damaging agents, can act synergistically with Silmitasertib to improve its anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CX-4945 sodium salt involves the rational, structure-based molecular modification of a lead compound known to have PARP inhibitor activity . The synthetic route typically includes the following steps:
Formation of the benzo[c][2,6]naphthyridine scaffold: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chlorophenylamino group: This step involves the substitution reaction where the 3-chlorophenylamine is introduced to the scaffold.
Industrial Production Methods
Industrial production of CX-4945 sodium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CX-4945 sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are commonly used.
Major Products
The major products formed from these reactions include various derivatives of CX-4945 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
CX-4945 sodium salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
TBB (4,5,6,7-tetrabromobenzotriazole): Another CK2 inhibitor with a different chemical structure.
DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): A potent CK2 inhibitor with a distinct mechanism of action.
Uniqueness
CX-4945 sodium salt is unique due to its high selectivity and potency in inhibiting CK2. Unlike other CK2 inhibitors, CX-4945 has shown significant efficacy in clinical trials and has been granted orphan drug status for the treatment of cholangiocarcinoma . Its ability to inhibit CK2-dependent signaling pathways makes it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
sodium;5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2.Na/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDAAPQSODILSN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=C2C=CN=C4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156795 | |
Record name | Silmitasertib sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309357-15-0 | |
Record name | Silmitasertib sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309357150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silmitasertib sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SILMITASERTIB SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1E607PU86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does CX-4945 Sodium Salt exert its anticancer effects, and what are the downstream consequences of its interaction with its target?
A1: CX-4945 Sodium Salt functions as a potent and selective inhibitor of Casein Kinase 2 (CK2) []. CK2 is a ubiquitous protein kinase implicated in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, CX-4945 Sodium Salt disrupts these processes, ultimately leading to antitumor activity.
Q2: What is the structural relationship between CX-4945 Sodium Salt and the novel compound 1c, and how does this relate to their respective activities?
A2: While the provided abstract doesn't detail the specific structural differences between CX-4945 Sodium Salt and compound 1c, it clearly states that 1c is a derivative of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine, which is structurally related to CX-4945 Sodium Salt []. This suggests modifications were introduced to the core structure of CX-4945 Sodium Salt to synthesize 1c.
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